molecular formula C13H9Br2NO2 B6299450 Phenylmethyl 3,5-dibromopyridine-4-carboxylate CAS No. 2121512-31-8

Phenylmethyl 3,5-dibromopyridine-4-carboxylate

Cat. No. B6299450
CAS RN: 2121512-31-8
M. Wt: 371.02 g/mol
InChI Key: HRXPWVRLCQOZQX-UHFFFAOYSA-N
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Description

Phenylmethyl 3,5-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C13H9Br2NO2 . It has a molecular weight of 371.02 .


Molecular Structure Analysis

The molecular structure of Phenylmethyl 3,5-dibromopyridine-4-carboxylate consists of a pyridine ring which is substituted at the 3rd and 5th positions with bromine atoms, at the 4th position with a carboxylate group, and a phenylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylmethyl 3,5-dibromopyridine-4-carboxylate, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Studies

  • Phenylmethyl 3,5-dibromopyridine-4-carboxylate and related compounds have been utilized in the synthesis of various complex molecules. For instance, Prostakov et al. (1986) described the use of dimethyl-phenylpyridine, which is related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, in the synthesis of α-phenylisocinchomeronic acid and derivatives, as well as 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).

Polymerization and Material Science

  • The compound and its derivatives have also been investigated in polymerization processes. Yashima et al. (1997) synthesized various phenylacetylenes, including pyridylacetylenes, which are structurally related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, and studied their polymerization properties (Yashima, Maeda, Matsushima, & Okamato, 1997).

Catalysis Research

  • In catalysis, Zhang et al. (2007) explored the use of mono-arylpyridyl bromides, closely related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as intermediates in Suzuki reactions catalyzed by palladacycle (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).

Organocatalysis and Chemical Reactions

  • Ishihara et al. (2008) demonstrated the use of pyridinium salts, similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as organocatalysts in transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).

Coordination Polymers and Photoluminescence

  • Zhan et al. (2010) investigated coordination polymers based on oxidopyridinium, which shares structural features with phenylmethyl 3,5-dibromopyridine-4-carboxylate, revealing their potential in photoluminescence applications (Zhan, Jiang, Feng, & He, 2010).

Antiviral Activity

Environmental Sensing

  • Qin et al. (2017) used metal-organic frameworks with components similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate for the detection of environmental pollutants like trinitrophenol (Qin, Wang, Han, Chang, & Ma, 2017).

Photochemistry

  • Fasani et al. (2006) researched nitrophenyldihydropyridines, structurally similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate, examining their role in photochemical electron transfer processes (Fasani, Fagnoni, Dondi, & Albini, 2006).

Fluorescent Analysis

  • Nakaya et al. (1996) synthesized compounds with structural resemblance to phenylmethyl 3,5-dibromopyridine-4-carboxylate for use as fluorescent labeling reagents in the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Epidermal Growth Factor Receptor Inhibition

  • Thompson et al. (1995) explored pyrido[4,3-d]pyrimidines, related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as inhibitors of the epidermal growth factor receptor, crucial in cancer research (Thompson, Bridges, Fry, Kraker, & Denny, 1995).

properties

IUPAC Name

benzyl 3,5-dibromopyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-10-6-16-7-11(15)12(10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXPWVRLCQOZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189990
Record name 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethyl 3,5-dibromopyridine-4-carboxylate

CAS RN

2121512-31-8
Record name 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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